molecular formula C18H18N2O4S2 B2586248 (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864976-85-2

(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2586248
CAS No.: 864976-85-2
M. Wt: 390.47
InChI Key: PYGFKJOBVKEHCI-HNENSFHCSA-N
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Description

This compound is a benzamide derivative featuring a benzo[d]thiazole core substituted with a 2-methoxyethyl group at position 3 and a methylsulfonyl group at position 5. The Z-configuration of the imine bond (C=N) in the thiazole ring is critical for its stereoelectronic properties, influencing reactivity and interactions with biological targets.

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-24-11-10-20-15-9-8-14(26(2,22)23)12-16(15)25-18(20)19-17(21)13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGFKJOBVKEHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs share a benzamide-thiazole/thiadiazole backbone but differ in substituents and heterocyclic systems. Key comparisons include:

Compound Name / ID Substituents / Modifications Molecular Weight (g/mol) Key Spectral Data (IR, NMR) Biological or Chemical Relevance
(Z)-N-(3-(2-Methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide - 3-(2-Methoxyethyl)
- 6-(Methylsulfonyl)
- Z-configuration
467.43 (C₁₈H₁₇BrN₂O₄S₂)† Not explicitly reported; expected C=O stretch ~1600–1680 cm⁻¹ (IR) Potential STING agonist or enzyme inhibitor (speculative)
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) - 5-Acetylpyridinyl
- 3-Phenyl
414.49 IR: 1679, 1605 cm⁻¹ (C=O); MS: m/z 415 (M++1) Reactivity in C–H functionalization reactions
6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic Acid Ethyl Ester (8b) - Ethyl ester
- 2-Methylnicotinic acid
444.52 IR: 1715, 1617 cm⁻¹ (C=O); ¹H-NMR: δ 1.36 (t, CH₃) Active in cyclization reactions
4-(Azepan-1-ylsulfonyl)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide - 6-Ethoxy
- Azepan-1-ylsulfonyl
Not reported Synonyms: ZINC100821102 Likely high polarity due to sulfonyl group
N-(3-(2-Methoxyethyl)-4,5-dimethylthiazol-2(3H)-ylidene)-2,2,3,3-tetramethylcyclopropanecarboxamide - Cyclopropanecarboxamide
- 4,5-Dimethylthiazole
363.51 (C₁₉H₂₉N₂O₂S) UNII: Z6Y1J258EG Reported as a cannabinoid receptor ligand

†Calculated from molecular formula in .

Key Differences and Implications

The Z-configuration distinguishes it from E-isomers or non-stereospecific analogs, which may exhibit divergent biological activities .

Heterocyclic Core :

  • Benzo[d]thiazole (target compound) vs. thiadiazole (): Thiadiazoles are more electron-deficient, favoring nucleophilic reactions, whereas benzo[d]thiazoles offer π-conjugation for aromatic interactions .

The cyclopropane derivative () targets cannabinoid receptors, highlighting how core modifications drastically alter applications .

Physicochemical Properties

  • The methylsulfonyl group increases polarity and solubility in aqueous media compared to hydrophobic analogs like 8c () with phenyl substituents .
  • Molecular weight variations (e.g., 414.49 g/mol for 8a vs. 467.43 g/mol for the target compound) influence bioavailability and diffusion rates .

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